2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a basic nitrogen atom. This compound consists of a 2,3-dimethylphenyl group attached to an ethan-1-amine, with the hydrochloride indicating that it forms a salt with hydrochloric acid.
Preparation Methods
The synthesis of 2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride involves several steps:
Starting Materials: The primary starting materials are 2,3-dimethylphenylacetonitrile, ethylmagnesium bromide, sodium borohydride, and hydrochloric acid.
Synthetic Route:
Chemical Reactions Analysis
2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions typical of amines:
Oxidation and Reduction: As an amine, it can participate in oxidation and reduction reactions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Reagents and Conditions: Common reagents include acids for forming salts, carbonyl compounds for forming imines or enamines, and reducing agents like sodium borohydride.
Major Products: The major products depend on the specific reaction conditions but can include imines, enamines, and various substituted amines.
Scientific Research Applications
2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: It may be used in the study of amine-related biological processes and as a precursor in the synthesis of biologically active compounds.
Industry: It can be used in the production of materials that require amine functionalities, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride depends on its specific use:
Base or Nucleophile: As an amine, it can act as a base or a nucleophile in chemical reactions, participating in proton transfer or nucleophilic attack.
Molecular Targets: The specific molecular targets and pathways involved would depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
2-(2,3-dimethylphenyl)ethan-1-amine hydrochloride can be compared with other similar amine compounds:
Similar Compounds: Examples include 2-(2,4-dimethylphenyl)ethan-1-amine hydrochloride and 2-(3,4-dimethylphenyl)ethan-1-amine hydrochloride.
Uniqueness: The unique aspect of this compound lies in the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
2624126-60-7 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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